1,2-Dioleoyl-3-linoleoyl-sn-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

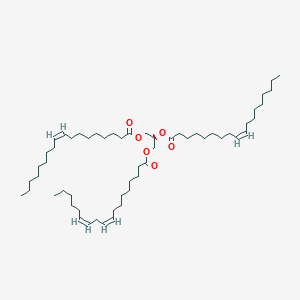

1,2-dioleoyl-3-linoleoyl-sn-glycerol is a triacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specifed as linoleoyl. It has a role as a mouse metabolite. It is a triacyl-sn-glycerol and a linoleoyl containing 1,2,3-triacyl-sn-glycerol. It derives from a linoleic acid and an oleic acid.

Applications De Recherche Scientifique

Food Science Applications

1,2-Dioleoyl-3-linoleoyl-sn-glycerol plays a critical role in food formulations due to its emulsifying properties and stability. It is often used in the production of margarine and spreads, where its ability to stabilize oil-in-water emulsions is essential.

In pharmaceuticals, this compound is investigated for its potential as a drug delivery vehicle. Its lipid-based structure allows it to encapsulate hydrophobic drugs, improving their bioavailability and therapeutic efficacy.

Case Study: Lipid-Based Drug Delivery Systems

Recent studies have demonstrated that formulations containing this compound can enhance the solubility and absorption of poorly soluble drugs. For instance, a study highlighted its effectiveness in delivering anti-cancer agents through lipid nanoparticles, resulting in improved therapeutic outcomes in preclinical models .

Biotechnology Applications

In biotechnology, this compound is explored for its role in cellular signaling and membrane dynamics. It is involved in various biochemical pathways that regulate cell function and metabolism.

Research Findings

Research has indicated that this compound can influence the fluidity of cell membranes, thereby affecting protein interactions and cellular responses to stimuli. This property is particularly significant in studies related to cancer biology and metabolic disorders .

Cosmetic Applications

The cosmetic industry utilizes this compound for its moisturizing properties. It acts as an emollient that helps improve skin hydration and texture.

Table 2: Cosmetic Benefits of this compound

| Benefit | Description |

|---|---|

| Skin Hydration | Enhances moisture retention |

| Texture Improvement | Provides a smooth feel to formulations |

| Stability | Increases shelf life of cosmetic products |

Research Insights

Recent investigations have focused on the structural characteristics of this compound using advanced techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD). These studies reveal its polymorphic behavior, which is crucial for understanding its functionality in various applications .

Propriétés

Numéro CAS |

72120-34-4 |

|---|---|

Formule moléculaire |

C57H102O6 |

Poids moléculaire |

883.4 g/mol |

Nom IUPAC |

[(2R)-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27-/t54-/m0/s1 |

Clé InChI |

JTMWOTXEVWLTTO-YKZMILTLSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.